molecular formula C8H7BrN2OS B578633 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1313712-31-0

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B578633
CAS No.: 1313712-31-0
M. Wt: 259.121
InChI Key: SZGLAAAJAIDMRW-UHFFFAOYSA-N
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Description

7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one: is a heterocyclic compound that contains a bromine atom, two methyl groups, and a thieno[3,2-d]pyrimidin-4(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the bromination of 2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of different reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, or alkoxides in solvents like ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.

Major Products Formed:

  • Substituted derivatives with various functional groups depending on the nucleophile used.
  • Oxidized products with additional oxygen-containing functional groups.
  • Reduced derivatives with different hydrogenation levels.

Scientific Research Applications

Chemistry: 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic and optical properties.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of materials with specific properties for various applications.

Mechanism of Action

The mechanism of action of 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the thieno[3,2-d]pyrimidin-4(3H)-one core can form specific interactions with these targets, leading to the modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

    2,6-Dimethylthieno[3,2-d]pyrimidin-4(3H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.

    7-Chloro-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one: Contains a chlorine atom instead of bromine, which can influence its chemical and biological properties.

    7-Iodo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one: Contains an iodine atom, potentially leading to different reactivity and applications.

Uniqueness: The presence of the bromine atom in 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one imparts unique reactivity and properties compared to its analogs. Bromine’s size and electronegativity can influence the compound’s interactions with other molecules, making it a valuable building block in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

7-bromo-2,6-dimethyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2OS/c1-3-5(9)6-7(13-3)8(12)11-4(2)10-6/h1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGLAAAJAIDMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C(=O)NC(=N2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724915
Record name 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-31-0
Record name 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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